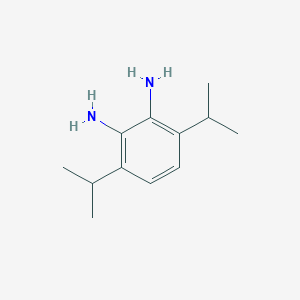

3,6-Di(propan-2-yl)benzene-1,2-diamine

Description

3,6-Di(propan-2-yl)benzene-1,2-diamine is a substituted aromatic diamine featuring two isopropyl groups at the 3- and 6-positions of the benzene ring. The isopropyl substituents impart steric bulk and electron-donating effects, influencing both reactivity and physicochemical properties compared to simpler benzene-1,2-diamine derivatives.

Properties

CAS No. |

112121-83-2 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

3,6-di(propan-2-yl)benzene-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8H,13-14H2,1-4H3 |

InChI Key |

RPCRTKRBGNCRLX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |

Canonical SMILES |

CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |

Synonyms |

1,2-Benzenediamine, 3,6-bis(1-methylethyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclocondensation with Carboxylic Acids

- Benzene-1,2-diamine : Forms benzimidazoles under high-temperature (200°C) or acidic conditions .

- 4-Methyl derivative : Improved yields (75–85%) due to EDG accelerating electron-deficient intermediates .

- 3,6-Di(propan-2-yl) derivative : Expected to require prolonged reaction times or higher temperatures due to steric hindrance, despite EDG benefits. Similar to bulky aliphatic diamines in , which show reduced efficiency .

Propargylation Reactions

- Benzene-1,2-diamine: Propargyl bromide yields mono- and di-substituted products (83% and 7% in optimized conditions) .

- 3,6-Di(propan-2-yl) derivative : Steric bulk likely reduces substitution efficiency. Analogous reactions with bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) show lower yields due to hindered nucleophilic attack .

Reaction with 1,2-Dicarbonyl Compounds

- Electron-donating substituents: Methyl-substituted diamines react efficiently with aliphatic diketones (e.g., biacetyl) to yield quinoxalines (70–85% yields) .

- 3,6-Di(propan-2-yl) derivative: Predicted to exhibit moderate reactivity—EDG enhances electron density, but steric effects may limit access to the amino groups, reducing yields compared to smaller EDG analogues .

Solubility and Physicochemical Properties

- Benzene-1,2-diamine: Moderately soluble in polar solvents (e.g., methanol, DMF) .

- 3,6-Di(propan-2-yl) derivative : Increased hydrophobicity due to isopropyl groups; likely soluble in less polar solvents (e.g., benzene, THF) .

- CF₃-substituted derivatives : Lower solubility in organic solvents due to polarity, complicating purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.